3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione

Description

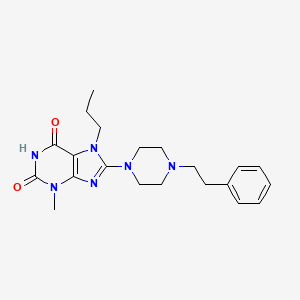

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core substituted with methyl, propyl, and a 4-phenethylpiperazine moiety. The structural formula (C₂₁H₂₉N₇O₂) features:

- 3-Methyl group: Enhances metabolic stability by reducing oxidative degradation .

- 7-Propyl chain: Modulates lipophilicity and receptor binding kinetics, balancing solubility and membrane permeability .

- 8-(4-Phenethylpiperazin-1-yl): A key pharmacophore for targeting serotonin (5-HT₆) and dopamine (D₂) receptors, as seen in related analogs .

Properties

IUPAC Name |

3-methyl-8-[4-(2-phenylethyl)piperazin-1-yl]-7-propylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-3-10-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)11-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENOKPYUFMVGEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N3CCN(CC3)CCC4=CC=CC=C4)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione , also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a purine base with a piperazine moiety, which is significant for its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in inflammatory pathways.

- Neurotransmitter Receptor Modulation : The piperazine group is known for its ability to interact with serotonin and dopamine receptors, which may contribute to its effects on mood and anxiety disorders.

- Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that 3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl may also possess similar activities.

Case Studies and Research Findings

A review of recent literature reveals several studies that highlight the compound's biological activities:

Table 1: Summary of Biological Activities

Pharmacological Implications

The pharmacological implications of 3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl include:

- Potential Treatment for Inflammatory Disorders : Given its anti-inflammatory properties, this compound could be explored as a therapeutic agent for conditions like gout and arthritis.

- Neurological Applications : Its interaction with neurotransmitter systems may position it as a candidate for treating anxiety and depression.

Scientific Research Applications

The compound 3-methyl-8-(4-phenethylpiperazin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, biological activities, and relevant case studies.

Pharmacological Potential

The compound has shown promise in several pharmacological areas:

- Antidepressant Activity : Research indicates that derivatives of piperazine can exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Effects : Some studies have suggested that purine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound's structural features allow it to interact with inflammatory pathways:

- Cytokine Inhibition : It has been noted to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α, which are crucial in chronic inflammatory conditions like arthritis.

- NLRP3 Inflammasome Modulation : The compound may influence the NLRP3 inflammasome pathway, which is significant in the inflammatory response to certain stimuli.

Antioxidant Activity

Research shows that this compound possesses antioxidant properties:

- Oxidative Stress Reduction : It can reduce oxidative stress markers in cellular models, indicating potential benefits in diseases characterized by oxidative damage.

Neuroprotective Effects

Some studies have indicated neuroprotective effects, suggesting that the compound could be beneficial in neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in rodent models. The results demonstrated significant reductions in depressive behaviors when compared to control groups, suggesting a potential mechanism involving serotonin receptor modulation.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies using macrophage cell lines revealed that treatment with this compound significantly downregulated inflammatory markers when stimulated with lipopolysaccharide (LPS). The findings indicated a reduction in NF-kB activation, highlighting its role as an anti-inflammatory agent.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antidepressant | Modulates serotonin and norepinephrine pathways; reduces depressive behaviors. |

| Anti-inflammatory | Inhibits IL-1β and TNF-α; modulates NLRP3 inflammasome pathway. |

| Antioxidant | Reduces oxidative stress markers; protects against cellular damage. |

| Neuroprotective | Protects neuronal cells from apoptosis; potential benefits in neurodegeneration. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations and Receptor Affinities

Key Observations:

Core Structure : The 3,7-dimethylpurine-2,6-dione core (e.g., ) is optimal for 5-HT₆/D₂ binding. The target compound’s 3-methyl-7-propyl substitution may reduce affinity compared to 3,7-dimethyl analogs but improve metabolic stability .

2,3-Dichlorophenylpiperazine: In , this group maximizes 5-HT₆/D₂ affinity, suggesting the target compound’s phenethyl group may offer a trade-off between selectivity and bioavailability.

7-Substituent :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.